molecular formula C20H17ClN2O4 B12159176 N-[2-(4-chlorophenyl)-1-[(4-methoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide

N-[2-(4-chlorophenyl)-1-[(4-methoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B12159176
M. Wt: 384.8 g/mol
InChI Key: YBQZCQSRBXSOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a heterocyclic organic compound. Its chemical structure consists of a furan ring fused with a thiazole ring, containing a carboxamide group and an amino group. Let’s break down its features:

    Furan Ring: A five-membered ring containing oxygen (O) and carbon © atoms.

    Thiazole Ring: Another five-membered ring with sulfur (S), nitrogen (N), and carbon © atoms.

    Functional Groups: Carboxamide (CONH₂) and amino (NH₂) groups.

!Compound X

Preparation Methods

Synthesis Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.

Chemical Reactions Analysis

    Electrophilic Substitution:

    Nucleophilic Substitution:

    Major Products:

Scientific Research Applications

    Antitumor and Cytotoxic Activity:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Biological Activity

N-[2-(4-chlorophenyl)-1-[(4-methoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and two aromatic substituents: a 4-chlorophenyl and a 4-methoxyphenyl group. These structural components are crucial for its biological activity, influencing its interaction with various biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives containing chlorophenyl and methoxyphenyl groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A comparative study demonstrated that compounds with the furan moiety exhibited IC50 values ranging from 1.61 µg/mL to 3.08 µg/mL against different cancer cell lines, indicating significant potency in inhibiting tumor growth .

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
This compoundHT29<3.00

The proposed mechanism of action for this compound involves:

  • Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with the Bcl-2 protein, which plays a critical role in regulating apoptosis . Molecular dynamics simulations suggest that hydrophobic interactions are significant for binding affinity.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in cancer cells, contributing to its antitumor efficacy .

Neuroprotective Effects

Emerging data suggest potential neuroprotective effects associated with compounds containing similar structural features. For example, studies on related compounds have shown their ability to cross the blood-brain barrier and exhibit anti-inflammatory properties through the inhibition of NF-kB signaling pathways . This suggests that this compound may also possess neuroprotective qualities.

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines, revealing:

  • Significant Reduction in Cell Viability : Treatment resulted in over 70% reduction in viability in HT29 cells after 48 hours.
  • Enhanced Apoptotic Markers : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1-(4-methoxyanilino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-26-16-10-8-15(9-11-16)22-19(23-20(25)17-3-2-12-27-17)18(24)13-4-6-14(21)7-5-13/h2-12,19,22H,1H3,(H,23,25)

InChI Key

YBQZCQSRBXSOMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.